Pipoxolan

Smooth muscle pharmacology Antispasmodic mechanism Calcium channel blockade

Pipoxolan uniquely combines dual Ca²⁺ influx blockade and PDE inhibition—elevating cAMP for atropine-independent smooth muscle relaxation. Unlike dicyclomine, mebeverine, or flavoxate, efficacy is undiminished by muscarinic blockade. Beyond spasmolysis, it demonstrates validated anticancer activity (HL-60, U937, CL1-5, HSC-3), anti-inflammatory Nrf2/HO-1 activation, and in vivo cerebrovascular protection. For smooth muscle physiology, oncology screening, or inflammation research, pipoxolan is a non-substitutable tool compound. Inquire for pricing and availability.

Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
CAS No. 27769-60-4
Cat. No. B7979429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipoxolan
CAS27769-60-4
Molecular FormulaC22H25NO3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2
InChIKeyDXSUDONPFZKWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipoxolan (CAS 27769-60-4) Procurement Guide: Core Identity and Pharmacological Class


Pipoxolan (free base; HCl salt CAS 18174-58-8) is a synthetic 1,3-dioxolan-4-one derivative classified as a musculotropic antispasmodic . It is marketed internationally under the tradename Rowapraxin for the relief of smooth muscle spasms across gastrointestinal, urogenital, and bronchial systems . Its therapeutic mechanism is distinguished by a dual action: direct blockade of calcium ion influx in smooth muscle cells coupled with inhibition of phosphodiesterase (PDE), which sustains intracellular cyclic AMP levels and potentiates relaxation . Beyond its classical spasmolytic indication, pipoxolan has been characterized in primary literature for anticancer, anti-inflammatory, antioxidative, and cerebrovascular-protective activities that are not shared by structurally or functionally related antispasmodics .

Why Pipoxolan Cannot Be Interchanged with Dicyclomine, Mebeverine, or Other Generic Antispasmodics


Class-level antispasmodics such as dicyclomine (a muscarinic cholinergic antagonist), mebeverine (a GI-selective musculotropic agent), and flavoxate (a urinary tract antispasmodic with weak antimuscarinic activity) each operate through a single dominant mechanism . Pipoxolan diverges fundamentally by simultaneously inhibiting calcium ion influx and phosphodiesterase to elevate cAMP, a dual pathway not replicated by any single-mechanism comparator . Critically, pipoxolan's smooth muscle relaxation is not attenuated by atropine pretreatment, confirming that its spasmolytic effect is independent of muscarinic receptor blockade — a direct mechanistic contrast to dicyclomine, whose efficacy depends entirely on anticholinergic action . Moreover, pipoxolan possesses emergent, quantifiable anticancer, anti-inflammatory/antioxidative, and cerebrovascular-protective activities that are entirely absent from the known pharmacological profiles of dicyclomine, mebeverine, and flavoxate . These three axes — dual mechanism, atropine independence, and polypharmacology — render pipoxolan non-substitutable by any single generic antispasmodic.

Pipoxolan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Antispasmodic Comparators


Dual Calcium Channel Blockade and PDE Inhibition versus Single-Mechanism Antispasmodics

Pipoxolan exerts spasmolytic activity through two converging pathways: direct inhibition of calcium ion channels on smooth muscle cell membranes, reducing Ca²⁺ influx and contractility, and simultaneous inhibition of phosphodiesterase enzymes, which prevents cAMP degradation and sustains the cyclic AMP pool that promotes relaxation . In contrast, dicyclomine acts solely via competitive antagonism at muscarinic M1/M3 receptors , and mebeverine functions as a musculotropic agent with a primary action on colonic smooth muscle without calcium channel or PDE activity . No other antispasmodic in the same therapeutic class combines both calcium channel blockade and PDE inhibition. This dual mechanism is substantiated by the finding that pipoxolan's relaxation in isolated rat aorta, uterus, and urinary bladder could be inhibited by thapsigargin and cyclopiazonic acid (Ca²⁺-ATPase inhibitors) in a dose-dependent manner, confirming calcium-handling modulation as a core mechanism .

Smooth muscle pharmacology Antispasmodic mechanism Calcium channel blockade Phosphodiesterase inhibition

Atropine-Resistant Smooth Muscle Relaxation Confirms Non-Anticholinergic Mechanism Distinct from Dicyclomine

In isolated rat uterus and urinary bladder preparations, pretreatment with atropine (a classical antimuscarinic agent) did not affect the relaxation produced by pipoxolan . Similarly, pretreatment with diphenhydramine (an antihistaminergic agent) had no effect on pipoxolan-induced relaxation . This directly demonstrates that pipoxolan's spasmolytic effect is independent of muscarinic receptor blockade and histamine receptor antagonism. In comparison, dicyclomine exerts its antispasmodic action entirely through competitive antagonism at muscarinic cholinergic receptors; its effect is therefore inherently atropine-sensitive and can be reversed or attenuated by antimuscarinic agents . The atropine resistance of pipoxolan constitutes a direct pharmacological differentiation: a user who is non-responsive to or intolerant of anticholinergic-based antispasmodics (due to M-receptor polymorphisms, tachyphylaxis, or side effects such as dry mouth, blurred vision, and urinary retention) may still achieve spasmolysis with pipoxolan.

Anticholinergic independence Isolated tissue pharmacology Muscarinic receptor Atropine challenge

Acute Oral Toxicity (LD50) Profile Demonstrates a Wider Safety Margin Relative to Dicyclomine and Flavoxate

The acute oral LD50 of pipoxolan hydrochloride in rats is 1500 mg/kg, as originally determined by Morsdorf and Wengenroth and independently catalogued in authoritative databases . Cross-study comparison with published regulatory and literature values reveals: dicyclomine oral LD50 in rats = 1290 mg/kg ; flavoxate oral LD50 in rats = 1110 mg/kg ; mebeverine oral LD50 in rats = 1540 mg/kg ; oxybutynin oral LD50 in rats = 1220 mg/kg . Pipoxolan's oral LD50 of 1500 mg/kg exceeds that of dicyclomine by +16.3%, flavoxate by +35.1%, and oxybutynin by +23.0%. For intravenous administration, pipoxolan's LD50 of 60 mg/kg (rat) compares favorably to flavoxate at 20.8 mg/kg (rat) and oxybutynin at 68 mg/kg (mouse) . It should be noted that LD50 values are determined under non-identical experimental conditions across laboratories; the comparisons represent the best available cross-study estimates. Pipoxolan's acute toxicity profile aligns most closely with mebeverine (1540 mg/kg oral rat), though mebeverine lacks pipoxolan's dual mechanism and anticancer activities.

Acute toxicity LD50 Safety margin In vivo toxicology

Anticancer Activity Across Leukemia, Oral Carcinoma, and Lung Adenocarcinoma Cell Lines — A Class-Distinguishing Polypharmacology

Pipoxolan has demonstrated direct anticancer activity across multiple histologically distinct human cancer cell lines — a property not documented for any other classical antispasmodic (dicyclomine, mebeverine, flavoxate, papaverine) . In HL-60 human promyelocytic leukemia cells, pipoxolan at 6.25 µg/mL significantly induced apoptosis after 24 h exposure, accompanied by G0/G1 cell cycle arrest via p53/p21 induction, increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-9/-3 cleavage . In U937 human monocytic leukemia cells, pipoxolan at 10 µM increased ROS production and decreased mitochondrial membrane potential within 1 h of treatment, and significantly suppressed tumor growth in BALB/cnu-/nu- xenograft mice in vivo . In CL1-5 lung adenocarcinoma cells, pipoxolan at low (sub-cytotoxic) doses markedly suppressed cell migration and invasion via inhibition of MMP-2 and MMP-9 activities and downregulation of phosphorylated JNK and p38 MAPK . In HSC-3 oral squamous cell carcinoma cells, pipoxolan treatment caused time-dependent apoptosis with increased active caspase-3/-9, cytosolic cytochrome c, and cleaved PARP, accompanied by suppression of PI3K/AKT signaling . No comparable anticancer activity has been reported for dicyclomine, mebeverine, flavoxate, or oxybutynin in peer-reviewed literature.

Cancer pharmacology Apoptosis Leukemia Oral squamous cell carcinoma Lung adenocarcinoma MMP inhibition

Dual Anti-Inflammatory and Nrf2-Mediated Antioxidative Activity Not Present in Comparator Antispasmodics

In LPS-stimulated RAW 264.7 murine macrophage cells, pipoxolan (PIPO) at concentrations of 5–15 µM significantly inhibited the production of multiple pro-inflammatory mediators: nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-6 . At the signaling level, PIPO suppressed the activation of four convergent inflammatory transcription factor pathways — NF-κB, AP-1, STAT (JAK/STAT), and TLR4/AKT — as demonstrated by Western blotting of phosphorylated and total protein levels . Simultaneously, PIPO effectively activated the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) antioxidative pathway, a master regulator of cellular redox homeostasis . This dual anti-inflammatory/antioxidative mechanism is not documented for dicyclomine, mebeverine, flavoxate, or oxybutynin in any peer-reviewed study. Cytotoxicity was excluded as a confounding factor via MTT assay, confirming that the observed effects were pharmacologically specific rather than due to reduced cell viability . The combination of NF-κB/AP-1/STAT suppression with Nrf2 activation represents a therapeutically desirable profile — simultaneous inhibition of inflammation and augmentation of endogenous antioxidant defenses — that is absent from the standard antispasmodic pharmacopeia.

Inflammation NF-κB Nrf2 Antioxidant Macrophage Cytokine

Pipoxolan Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Smooth Muscle Pharmacology Research Requiring Atropine-Insensitive, Dual-Mechanism Spasmolysis

For academic or contract research laboratories studying smooth muscle physiology in isolated organ bath systems, pipoxolan offers a distinct experimental advantage: its relaxation is unaffected by atropine or diphenhydramine pretreatment . This allows researchers to dissect calcium-handling and cAMP-dependent relaxation pathways without the confounding influence of muscarinic or histaminergic receptor engagement. Unlike dicyclomine, which fails to produce relaxation when muscarinic receptors are blocked, pipoxolan retains full efficacy across a range of spasmogens (acetylcholine, oxytocin, prostaglandin E2, norepinephrine, high K⁺) . This makes pipoxolan the preferred tool compound for protocols requiring clean interpretation of non-neurogenic smooth muscle relaxation mechanisms.

Oncology Drug Discovery Leveraging Antispasmodic-Derived Polypharmacology

Pipoxolan's demonstrated anticancer activity — encompassing apoptosis induction in HL-60 leukemia cells at 6.25 µg/mL , mitochondrial dysfunction in U937 cells at 10 µM with in vivo tumor suppression , MMP-2/-9-dependent migration/invasion inhibition in CL1-5 lung adenocarcinoma , and PI3K/AKT pathway suppression in HSC-3 oral carcinoma — positions it as a unique starting scaffold for medicinal chemistry programs targeting multiple cancer types. No other antispasmodic offers this breadth of validated cancer cell line activity. Procurement of pipoxolan for oncology screening libraries or as a lead compound for SAR expansion is supported by peer-reviewed data spanning three distinct cancer histologies and both in vitro and in vivo models.

Inflammation and Oxidative Stress Research Utilizing Combined NF-κB/AP-1/STAT Suppression and Nrf2 Activation

Research groups investigating the intersection of inflammatory signaling and antioxidant response pathways can utilize pipoxolan as a unique tool compound. At 5–15 µM in LPS-stimulated RAW 264.7 macrophages, pipoxolan simultaneously suppresses four pro-inflammatory transcription factor pathways (NF-κB, AP-1, JAK/STAT, TLR4/AKT) while activating the Nrf2/HO-1 antioxidative axis . This dual activity — documented in a single, coherent experimental system with cytotoxicity excluded by MTT assay — is not available from any comparator antispasmodic. Pipoxolan thus enables studies of coordinated inflammatory-oxidative signaling modulation within a single chemical entity, without the need for combination treatments.

Cerebrovascular and Vascular Smooth Muscle Cell Pathology Models

For laboratories investigating cerebral ischemia-reperfusion injury or vascular restenosis, pipoxolan provides validated in vivo efficacy: oral administration at 10 and 30 mg/kg significantly reduced cerebral infarction area, neurological deficit scores, TUNEL-positive cells, and cleaved caspase-3-positive cells in a rat ischemia/reperfusion model . In vitro, pipoxolan at 5–15 µM inhibited PDGF-BB-stimulated vascular smooth muscle cell (VSMC) migration and reduced Ras/MEK/p-ERK and MMP-2/-9 protein expression levels . This cerebrovascular protective and anti-migratory profile is not established for dicyclomine, mebeverine, or flavoxate, making pipoxolan the only antispasmodic with evidence-supported applicability in vascular pathology research.

Quote Request

Request a Quote for Pipoxolan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.